molecular formula C6H6F3N3S B12326736 (E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine

(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine

Cat. No.: B12326736
M. Wt: 209.19 g/mol
InChI Key: FXQHGFPISFGZLC-LFYBBSHMSA-N
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Description

(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring, with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine typically involves the reaction of a pyridine derivative with a trifluoromethylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The exact reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.

    Sulfur Compounds: Various sulfur-containing compounds with different oxidation states and structures.

    Methylammonium Lead Halides:

Uniqueness

(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine is unique due to its specific combination of a trifluoromethylsulfanyl group and a pyridine ring with a hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6F3N3S

Molecular Weight

209.19 g/mol

IUPAC Name

(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine

InChI

InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-1-2-5(12-10)11-3-4/h1-4H,10H2/b12-5+

InChI Key

FXQHGFPISFGZLC-LFYBBSHMSA-N

Isomeric SMILES

C1=C/C(=N\N)/N=CC1SC(F)(F)F

Canonical SMILES

C1=CC(=NN)N=CC1SC(F)(F)F

Origin of Product

United States

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